molecular formula C13H21ClN2O2 B1527508 2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride CAS No. 1236256-43-1

2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride

Cat. No.: B1527508
CAS No.: 1236256-43-1
M. Wt: 272.77 g/mol
InChI Key: WFCZYTGFJCYZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride is a chemical compound with the molecular formula C7H17ClN2O2. It is a derivative of propanamide and contains an amino group, a hydroxybutyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:

  • Phenylpropanoic Acid Derivation: The synthesis begins with phenylpropanoic acid, which undergoes a series of reactions to introduce the amino and hydroxybutyl groups.

  • Amination Reaction:

  • Hydroxybutylation: The hydroxybutyl group is introduced through a reaction with 3-hydroxybutylamine.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of 2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride is scaled up using reactors and controlled reaction conditions to ensure purity and yield. The process involves continuous monitoring and optimization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids and ketones.

  • Reduction Products: Reduction reactions can produce amines and alcohols.

  • Substitution Products: Substitution reactions can result in the formation of different derivatives with varied functional groups.

Scientific Research Applications

2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and enzyme activities.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride is similar to other compounds with similar functional groups, such as:

  • 2-Amino-N-(3-hydroxybutyl)propanamide: This compound lacks the phenyl group and has different chemical properties.

  • 3-Phenylpropanoic Acid: This compound is a precursor in the synthesis of this compound and has different reactivity.

  • Other Amino Acids and Derivatives: Compounds with similar amino and hydroxy groups may have different biological activities and applications.

Properties

IUPAC Name

2-amino-N-(3-hydroxybutyl)-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.ClH/c1-10(16)7-8-15-13(17)12(14)9-11-5-3-2-4-6-11;/h2-6,10,12,16H,7-9,14H2,1H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCZYTGFJCYZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)C(CC1=CC=CC=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-N-(3-hydroxybutyl)-3-phenylpropanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.